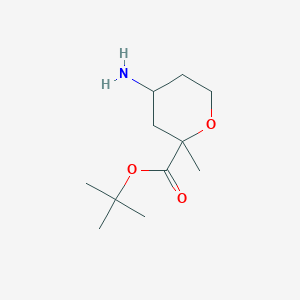

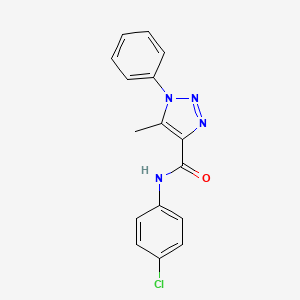

![molecular formula C24H30N2O5 B2469559 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide CAS No. 921566-31-6](/img/structure/B2469559.png)

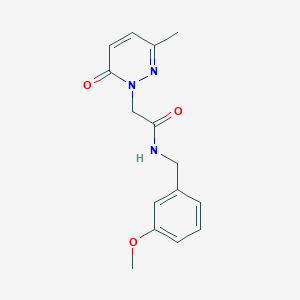

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C24H30N2O5 and its molecular weight is 426.513. The purity is usually 95%.

BenchChem offers high-quality N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Polycyclic Systems

Research has led to the development of new polycyclic systems containing fragments like 1,4-benzodiazepine and isoindolinone. For instance, dehydration of specific benzoic acids resulted in compounds that represent a novel fused pentacyclic system. These findings highlight the synthetic versatility and potential pharmacological applications of these complex structures (Ukhin et al., 2011).

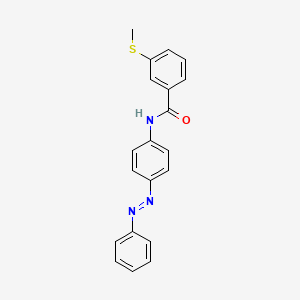

Serotonin-3 Receptor Antagonists

Compounds related to the specified chemical structure have been explored as potent serotonin-3 (5-HT3) receptor antagonists. Through structure-activity relationship (SAR) studies, researchers have identified key compounds that exhibit superior antagonistic activity to established treatments like ondansetron and granisetron, potentially offering new therapeutic avenues for conditions mediated by the 5-HT3 receptor (Harada et al., 1995).

Agricultural Applications

Solid lipid nanoparticles and polymeric nanocapsules containing fungicides have shown promise in agriculture, indicating potential applications for similar compounds in enhancing the delivery and efficacy of plant protection agents. These systems offer benefits such as modified release profiles, reduced environmental toxicity, and targeted delivery to the site of action (Campos et al., 2015).

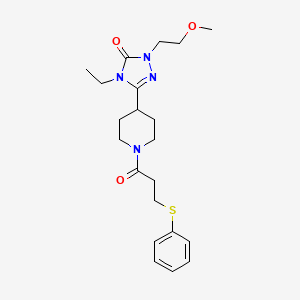

Enantioselective Synthesis

The enantioselective synthesis of metabolites for certain vasopressin V2 receptor antagonists, utilizing techniques like lipase-catalyzed transesterification, demonstrates the compound's relevance in the development of chirally pure pharmaceuticals. This approach provides a pathway for producing optical isomers with specific therapeutic profiles (Matsubara et al., 2000).

Antioxidant Activity

Novel derivatives have been synthesized and analyzed for their in vitro antioxidant activities. These studies are crucial for understanding how modifications to the chemical structure affect the compound's ability to scavenge free radicals, chelate metals, and reduce oxidative stress, with potential implications for treating oxidative stress-related diseases (Yüksek et al., 2015).

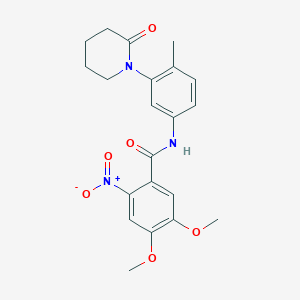

Anticancer and Antibacterial Agents

Benzoxepine-1,2,3-triazole hybrids have been synthesized and evaluated for their potential as antibacterial and anticancer agents. Some compounds demonstrated notable activity against Gram-negative bacteria and cytotoxicity against lung and colon cancer cell lines, suggesting a promising area for further research in developing new therapeutic agents (Kuntala et al., 2015).

properties

IUPAC Name |

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O5/c1-15(2)13-26-18-12-17(8-10-19(18)31-14-24(3,4)23(26)28)25-22(27)16-7-9-20(29-5)21(11-16)30-6/h7-12,15H,13-14H2,1-6H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDNTUZDNPRATC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

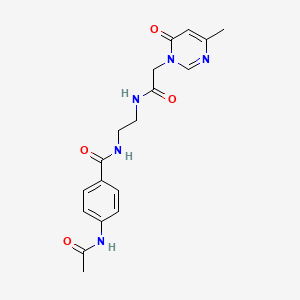

![N-allyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2469476.png)

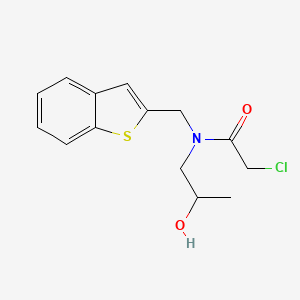

![N-cyclohexyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2469478.png)

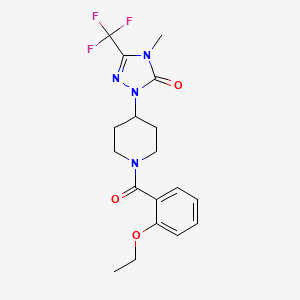

![8-benzyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469496.png)